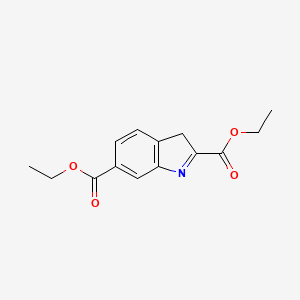
2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexylamine core substituted with a 3-methoxy-benzyloxy group, and it is often studied in its oxalate salt form to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate typically involves multiple steps, starting with the preparation of the 3-methoxy-benzyloxy precursor. This precursor can be synthesized through the reaction of 3-methoxybenzyl alcohol with an appropriate halogenating agent, such as thionyl chloride, to form 3-methoxybenzyl chloride. This intermediate is then reacted with cyclohexylamine under basic conditions to yield 2-(3-Methoxy-benzyloxy)-cyclohexylamine. Finally, the amine is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-methoxybenzoic acid, while reduction can produce cyclohexyl derivatives.
科学的研究の応用
2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The exact mechanism of action for 2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Benzyloxyphenyl)isoxazoles
- 3-(2-Benzyloxyphenyl)isoxazolines
- 2-Chloroquinolin-6-ol
Uniqueness
2-((3-Methoxybenzyl)oxy)cyclohexanamine oxalate is unique due to its specific substitution pattern and the presence of both cyclohexylamine and methoxy-benzyloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]cyclohexan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-16-12-6-4-5-11(9-12)10-17-14-8-3-2-7-13(14)15;3-1(4)2(5)6/h4-6,9,13-14H,2-3,7-8,10,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMZUVODFLIWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCCCC2N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4R,5R)-5-[(4R,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8030203.png)
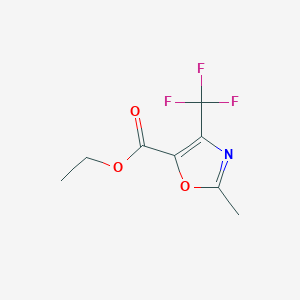
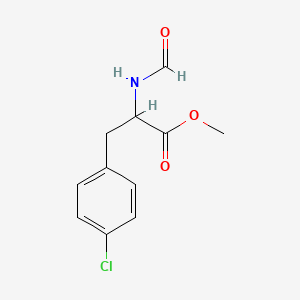
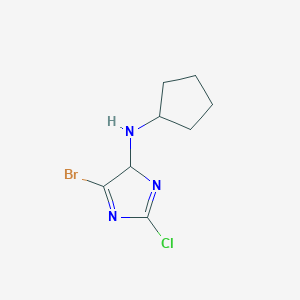
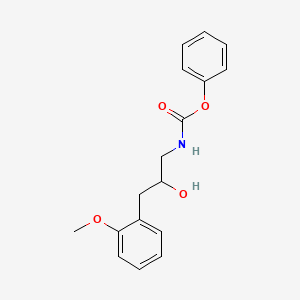
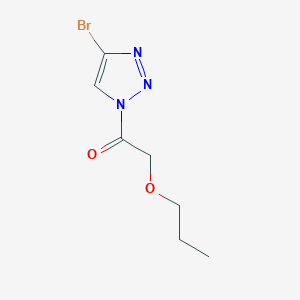
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B8030266.png)
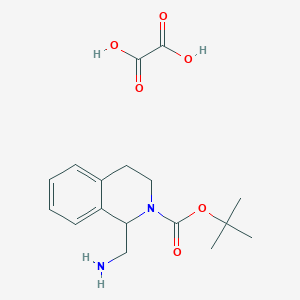
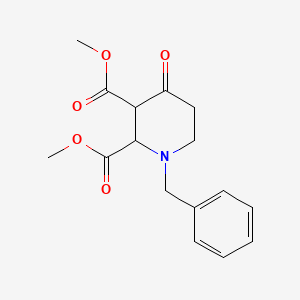
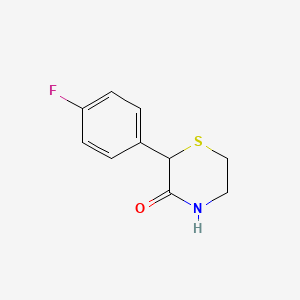
![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)phenol](/img/structure/B8030293.png)
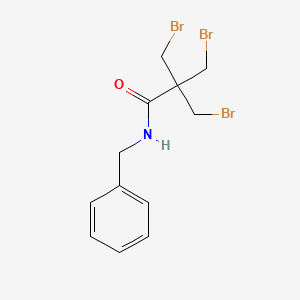
![1-tert-Butyl 3-methyl 2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-1,3-dicarboxylate](/img/structure/B8030300.png)
